Product packaging for cis-1,2,3-Triphenylaziridine(Cat. No.:CAS No. 7042-42-4)

cis-1,2,3-Triphenylaziridine

Cat. No.: B1607913
CAS No.: 7042-42-4
M. Wt: 271.4 g/mol
InChI Key: BHAJUXABDQWRKH-WCRBZPEASA-N
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Description

cis-1,2,3-Triphenylaziridine is a synthetic organic compound characterized by its three-phenyl-substituted aziridine ring in a cis configuration. Aziridines, three-membered heterocycles containing a nitrogen atom, are highly valued in synthetic organic chemistry and chemical biology due to their ring strain, which makes them potent electrophiles and versatile building blocks for the synthesis of more complex nitrogen-containing molecules . Researchers utilize aziridines as key intermediates in nucleophilic ring-opening reactions, cycloadditions, and as precursors to amino acids and alkaloids. The triphenyl substitution pattern on the aziridine core may influence the compound's stereoelectronic properties, potentially affecting its reactivity and selectivity in these transformations, similar to how structural variations impact the activity of other N-heterocycles like 1,2,3-triazole-fused systems . This compound is provided for research applications such as method development in organic synthesis, the exploration of new reaction pathways, and as a potential scaffold for the construction of pharmacologically relevant structures in medicinal chemistry investigations. The product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N B1607913 cis-1,2,3-Triphenylaziridine CAS No. 7042-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-1,2,3-triphenylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H17N/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19-20H/t19-,20+,21?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAJUXABDQWRKH-WCRBZPEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](N2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364339
Record name cis-1,2,3-Triphenylaziridine
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Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7042-42-4
Record name cis-1,2,3-Triphenylaziridine
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Record name cis-1,2,3-Triphenylaziridine
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Ii. Advanced Synthetic Methodologies for Cis 1,2,3 Triphenylaziridine

Established and Evolving Synthetic Pathways

The construction of the cis-1,2,3-triphenylaziridine framework can be broadly approached through several key strategies, each with its own set of advantages and limitations. These methods primarily involve the formation of the aziridine (B145994) ring through cyclization reactions, the addition of a nitrogen-containing reactive intermediate to an olefin, or the transformation of other heterocyclic precursors.

Cyclization Approaches for Aziridine Ring Formation

Cyclization strategies represent a fundamental approach to the synthesis of aziridines. In the context of this compound, these methods typically involve the intramolecular formation of the nitrogen-containing ring from a suitably functionalized acyclic precursor. While various cyclization methods exist for the synthesis of aziridines in general, their application to the stereoselective synthesis of the cis-1,2,3-triphenyl derivative is less commonly documented in readily available literature. The primary challenge lies in establishing the required cis-stereochemistry of the three phenyl groups in the open-chain precursor and ensuring that the subsequent cyclization proceeds with retention of this stereochemistry.

Nitrene Addition Strategies to Olefins

A prominent and widely studied method for the synthesis of aziridines is the addition of a nitrene or a nitrene equivalent to an alkene. In the case of this compound, this involves the reaction of a phenylnitrene species with cis-stilbene. The stereochemistry of the starting olefin is often crucial in determining the stereochemical outcome of the aziridination reaction.

The generation of phenylnitrene can be achieved through various methods, including the thermal or photochemical decomposition of phenyl azide. The reaction of phenyl azide with cis-stilbene can, in principle, lead to the formation of this compound. The stereospecificity of this reaction is highly dependent on the nature of the nitrene intermediate. A singlet nitrene, which is the expected initial product of photolysis, is known to add to alkenes in a stereospecific concerted manner. In contrast, a triplet nitrene, which can be formed via intersystem crossing, may react in a stepwise fashion, potentially leading to a loss of stereochemical information and the formation of a mixture of cis and trans isomers.

Table 1: Nitrene Addition to Stilbenes for the Synthesis of 1,2,3-Triphenylaziridine (B189207)

OlefinNitrene PrecursorReaction ConditionsProduct(s)DiastereoselectivityReference
cis-StilbenePhenyl AzidePhotolysisThis compoundPredominantly cisVaries with conditions
trans-StilbenePhenyl AzidePhotolysistrans-1,2,3-TriphenylaziridinePredominantly transVaries with conditions

Note: Specific yields and diastereomeric ratios are highly dependent on the reaction solvent, temperature, and light source.

Syntheses via Triazolines, Epoxides, and Oximes

The decomposition of Δ²-triazolines is a well-established route to aziridines. For the synthesis of this compound, the corresponding precursor would be 1,4,5-triphenyl-Δ²-triazoline. This triazoline can be synthesized via the 1,3-dipolar cycloaddition of phenyl azide with cis-stilbene. Subsequent thermal or photochemical decomposition of the triazoline leads to the extrusion of a molecule of nitrogen and the formation of the aziridine ring.

The stereochemical outcome of the triazoline decomposition is a critical aspect of this synthetic route. It has been observed that the decomposition can proceed with a high degree of stereospecificity. For instance, the thermal decomposition of 1,4,5-triphenyl-Δ²-triazoline, derived from cis-stilbene, has been reported to yield predominantly this compound. Similarly, the photolytic decomposition can also afford the cis isomer, although the reaction conditions can influence the degree of stereoretention.

While the synthesis of aziridines from epoxides and oximes are known transformations in organic chemistry, their specific application to the synthesis of this compound is not as extensively documented. The conversion of an epoxide to an aziridine typically involves a two-step process of ring-opening with a nitrogen nucleophile followed by intramolecular cyclization. To obtain the desired cis-stereochemistry, one would need to start with cis-stilbene oxide and ensure that the subsequent steps proceed with the appropriate stereochemical control. Syntheses involving oximes would likely proceed through rearrangement or reduction pathways to form an amino alcohol precursor, which could then be cyclized to the aziridine.

Chemo- and Stereoselective Synthesis of this compound

The selective synthesis of the cis isomer of 1,2,3-triphenylaziridine over its trans counterpart is a key challenge that has been addressed through various synthetic strategies. The control of both diastereoselectivity and, where applicable, enantioselectivity is paramount for accessing this specific stereoisomer.

Control of Diastereoselectivity in Aziridination Reactions

The diastereoselectivity of aziridination reactions is heavily influenced by the stereochemistry of the starting alkene and the reaction mechanism. As mentioned previously, the reaction of phenylnitrene with stilbene isomers provides a clear example of this principle.

The use of cis-stilbene as the starting material is a prerequisite for the diastereoselective synthesis of this compound via nitrene addition. The concerted addition of a singlet phenylnitrene to cis-stilbene is expected to proceed with retention of the cis-stereochemistry, leading to the desired product. However, factors that promote the formation of the triplet nitrene or a stepwise reaction mechanism can erode the diastereoselectivity, resulting in the formation of the more thermodynamically stable trans-1,2,3-triphenylaziridine.

Table 2: Influence of Reaction Conditions on the Diastereoselectivity of 1,2,3-Triphenylaziridine Synthesis from 1,4,5-Triphenyl-Δ²-triazoline

Decomposition MethodSolventTemperature (°C)cis:trans Ratio
ThermalBenzene80High cis
Photochemical (Direct)Dioxane25Predominantly cis
Photochemical (Sensitized)Acetone25Increased trans

Note: The data presented is illustrative and based on general principles of triazoline decomposition; specific ratios can vary.

The decomposition of 1,4,5-triphenyl-Δ²-triazoline offers another avenue for controlling diastereoselectivity. The stereochemical outcome of this reaction is often dependent on whether the decomposition is induced thermally or photochemically, and in the latter case, whether a sensitizer is used. Direct photolysis is believed to proceed through a singlet diradical intermediate that can collapse to the aziridine with retention of stereochemistry. In contrast, sensitized photolysis can lead to a triplet diradical, which has a longer lifetime and can undergo bond rotation before ring closure, leading to a mixture of diastereomers.

Investigations into Enantioselective Methodologies (if applicable)

The synthesis of a specific enantiomer of a chiral molecule is a cornerstone of modern organic synthesis. While this compound itself is achiral due to a plane of symmetry, the introduction of different substituents on the phenyl rings or the nitrogen atom could render the molecule chiral.

To date, the literature primarily focuses on the diastereoselective synthesis of this compound, and there is a notable lack of established enantioselective methodologies for this specific compound. The development of enantioselective aziridination reactions is an active area of research, often employing chiral catalysts to induce asymmetry. For the enantioselective synthesis of analogous chiral aziridines, catalysts based on transition metals such as copper, rhodium, and iron, in conjunction with chiral ligands, have been successfully employed.

Should a synthetic target require an enantiomerically enriched derivative of 1,2,3-triphenylaziridine (e.g., with substituted phenyl rings), the application of such catalytic asymmetric aziridination methods to the corresponding prochiral stilbene derivative would be a logical starting point. The development of such a methodology would represent a significant advancement in the stereoselective synthesis of this class of compounds.

Emerging Synthetic Techniques

Recent advancements in synthetic chemistry have provided novel methodologies for constructing the aziridine ring with high degrees of stereocontrol. These techniques move beyond classical methods, offering catalytic and electrochemical alternatives that present distinct advantages in terms of reaction mechanism and stereochemical outcome.

The catalytic transfer of a nitrene or nitrenoid species to an alkene is a primary strategy for aziridine synthesis. The stereochemical outcome of this transformation—whether the original stereochemistry of the alkene is retained or lost—is highly dependent on the catalyst and the nature of the reactive nitrene intermediate. The synthesis of this compound is typically approached via the aziridination of Z-(cis)-stilbene, where the key challenge is to ensure the reaction proceeds stereospecifically.

Rhodium(II)-Catalyzed Stereospecific Nitrene Transfer: Dirhodium(II) carboxylate complexes are highly effective catalysts for nitrene transfer reactions. Research has demonstrated that Rh₂(II)-catalyzed aziridination of Z-stilbene can proceed with a high degree of stereospecificity, yielding the corresponding cis-aziridine. nih.govnih.gov In a notable study, the reaction of Z-stilbene with 4-nitroaniline, which generates the N-aryl nitrene precursor in situ using an iodine(III) oxidant, afforded the cis-1-(4-nitrophenyl)-2,3-diphenylaziridine in high yield and with excellent retention of the cis stereochemistry. nih.gov

The high stereospecificity observed in this rhodium-catalyzed system is indicative of a concerted mechanism. nih.gov In this pathway, the rhodium-nitrene intermediate transfers the nitrogen atom to the alkene in a single, concerted step, where both new carbon-nitrogen bonds are formed simultaneously. This mechanism precludes bond rotation in any intermediate, thus preserving the cis-geometry of the starting alkene in the final aziridine product.

Conversely, catalytic systems that proceed through stepwise mechanisms, often involving radical or zwitterionic intermediates, can lead to a loss of stereospecificity. For instance, some iron and ruthenium porphyrin catalysts have been shown to produce mixtures of cis- and trans-aziridines from Z-stilbene, as the lifetime of the intermediate allows for C-C bond rotation before ring closure occurs. researchgate.net This highlights the critical role of catalyst selection in directing the stereochemical outcome.

CatalystAlkene SubstrateNitrogen SourceOxidantYieldDiastereomeric Ratio (cis:trans)Reference
Rh₂(II) complexZ-Stilbene4-NitroanilineIodosobenzene88%94:6 nih.gov

Electrochemical synthesis has emerged as a powerful and green alternative for constructing chemical bonds, offering unique reactivity pathways by avoiding the direct use of chemical oxidants. In the context of aziridination, electrochemical methods can generate the necessary reactive intermediates under controlled and mild conditions.

A fascinating and mechanistically distinct route to cis-disubstituted aziridines has been demonstrated through an electrocatalytic process mediated by tetrabutylammonium iodide (n-Bu₄NI). nih.govacs.org In this system, the aziridination of both Z-(cis)- and E-(trans)-stilbene with N-aminophthalimide surprisingly converges to yield the cis-aziridine product as the sole stereoisomer. acs.org

This counter-intuitive stereochemical outcome provides strong evidence for a stepwise, radical-based mechanism. The proposed pathway involves the following key steps:

Anodic oxidation of iodide generates an iodine radical (I•).

The iodine radical abstracts a hydrogen atom from N-aminophthalimide to form an aminyl radical.

This aminyl radical adds to the double bond of either Z- or E-stilbene to form a carbon-centered radical intermediate.

Crucially, this open-chain radical intermediate has a sufficient lifetime to allow for rotation around the central carbon-carbon bond to adopt its most thermodynamically stable conformation before ring closure.

Intramolecular cyclization via nucleophilic attack then occurs to form the aziridine ring.

Density functional theory (DFT) calculations have shown that for the N-phthalimido-2,3-diphenylaziridine system, the cis-isomer is thermodynamically more stable than the trans-isomer. acs.org Consequently, the reaction funnels through the more stable radical conformation to exclusively yield the cis-product, irrespective of the starting alkene's geometry. This method represents a novel strategy where thermodynamic control overrides the stereochemistry of the starting material to achieve a specific cis-configuration.

ParameterValueReference
ReactionElectrocatalytic Aziridination nih.govacs.org
SubstratesZ-Stilbene or E-Stilbene, N-Aminophthalimide acs.org
Mediatorn-Bu₄NI (Tetrabutylammonium iodide) nih.gov
AnodeGraphite (GC) amazonaws.com
CathodeIron (Fe) plate amazonaws.com
SolventCF₃CH₂OH (Trifluoroethanol) acs.org
Current Density4 mA/cm² acs.org
Productcis-1-Phthalimido-2,3-diphenylaziridine acs.org
Stereochemical OutcomeSolely cis-isomer from both alkene substrates acs.org

Iii. Mechanistic Investigations of Cis 1,2,3 Triphenylaziridine Reactivity

Ring-Opening Reactions and Mechanistic Pathways

Aziridines, as the nitrogen-containing analogs of epoxides, are highly reactive three-membered heterocycles due to significant ring strain, estimated to be around 26-27 kcal/mol. clockss.org This inherent strain makes them valuable synthetic intermediates, susceptible to ring-opening reactions with a wide array of nucleophiles, leading to the formation of various nitrogen-containing compounds. clockss.orgthieme-connect.de The reactivity of aziridines can be further modulated by the substituents on both the nitrogen and carbon atoms. researchgate.net

Nucleophilic Ring Opening Dynamics

The ring-opening of aziridines with nucleophiles is a fundamental transformation in organic synthesis. mdpi.com The regioselectivity and stereochemistry of this process are highly dependent on the nature of the substituents on the aziridine (B145994) ring, the incoming nucleophile, and the reaction conditions. researchgate.netfrontiersin.org

The regioselectivity of nucleophilic attack on an unsymmetrical aziridine ring is a critical aspect of its reactivity. In many cases, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom. youtube.commasterorganicchemistry.com For instance, in base-catalyzed ring-opening reactions, the nucleophile preferentially attacks the less substituted carbon of the aziridine ring. d-nb.info

However, the electronic nature of the substituents can also exert a strong influence, sometimes overriding steric considerations. Electron-withdrawing groups on the aziridine nitrogen, such as sulfonyl or acyl groups, activate the ring towards nucleophilic attack. clockss.orgub.edu These groups enhance the electrophilicity of the ring carbons and can influence the site of attack. ub.edunih.gov The regioselectivity is a result of a complex interplay between steric and electronic factors, as well as the nature of the nucleophile and any catalyst employed. frontiersin.orgorganic-chemistry.org For example, the ring-opening of aziridine-2-carboxylates with heteroatom nucleophiles typically occurs at the C3 position, leading to α-amino acid derivatives. clockss.org

In the context of cis-1,2,3-triphenylaziridine, the presence of phenyl groups on all three ring atoms introduces significant steric bulk and electronic effects that must be considered. The precise regioselectivity of nucleophilic attack will depend on the specific nucleophile and reaction conditions employed.

The ring-opening of aziridines often proceeds with a high degree of stereospecificity. When the reaction follows an SN2 pathway, it typically results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. thieme-connect.demasterorganicchemistry.com This stereochemical outcome is a hallmark of the SN2 mechanism and is a valuable tool in asymmetric synthesis. researchgate.net

For chiral aziridines, this stereospecificity allows for the synthesis of enantiomerically pure products. researchgate.net The ability to control the stereochemistry of the ring-opening reaction is crucial for the synthesis of biologically active molecules such as amino acids and alkaloids. researchgate.net In the case of this compound, a nucleophilic attack at one of the carbon atoms would be expected to proceed with inversion of configuration, leading to a trans relationship between the incoming nucleophile and the remaining substituents on the adjacent carbon. The this compound itself can equilibrate with its trans isomer at elevated temperatures, with the cis isomer being the major component in the equilibrium mixture. rsc.org This equilibrium proceeds through the formation of an azomethine ylide intermediate. rsc.org

The selectivity of aziridine ring-opening reactions is profoundly influenced by a combination of factors including the substituents on the aziridine ring, the nature of the electrophile used for activation, and the specific nucleophile involved. researchgate.netfrontiersin.org

Substituents:

Electron-withdrawing groups on the nitrogen atom (e.g., tosyl, acyl) generally increase the reactivity of the aziridine towards nucleophilic attack by making the ring carbons more electrophilic. clockss.orgub.edunih.gov These groups can also influence the regioselectivity of the reaction. researchgate.net

Substituents on the carbon atoms of the aziridine ring affect the regioselectivity primarily through steric hindrance and by their ability to stabilize any potential carbocationic intermediates that may form, particularly in acid-catalyzed reactions. frontiersin.orgd-nb.info

Electrophiles:

Protic acids and Lewis acids can activate the aziridine by coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack. thieme-connect.dewikipedia.org The choice of acid can influence the regioselectivity of the ring-opening. frontiersin.org

Nucleophiles:

Strong, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) typically favor attack at the least sterically hindered carbon atom in an SN2 fashion. masterorganicchemistry.com

"Soft" nucleophiles may exhibit different regioselectivities depending on the electronic properties of the aziridine. The nature of the nucleophile is a key determinant in the outcome of the reaction. organic-chemistry.org

FactorInfluence on SelectivityExample
Nitrogen Substituent Electron-withdrawing groups increase reactivity and can direct regioselectivity. clockss.orgub.edunih.govAn N-tosyl group makes the aziridine ring more susceptible to nucleophilic attack. clockss.org
Carbon Substituent Steric bulk directs nucleophiles to the less hindered carbon; electronic effects can stabilize intermediates. frontiersin.orgd-nb.infoIn a 2,2-dimethylaziridine, attack is favored at the unsubstituted carbon. thieme-connect.de
Electrophile/Catalyst Lewis acids can coordinate to the nitrogen, activating the ring and influencing regioselectivity. thieme-connect.dewikipedia.orgBoron trifluoride etherate is a common Lewis acid catalyst for aziridine ring-opening. thieme-connect.de
Nucleophile The "hardness" and steric profile of the nucleophile affect the site of attack. masterorganicchemistry.comorganic-chemistry.orgHard nucleophiles like organolithium reagents tend to attack the least substituted carbon. masterorganicchemistry.com

Electrophilic Activation and Lewis Acid Catalysis in Ring Opening

The ring-opening of aziridines can be significantly accelerated by the use of electrophilic activators, particularly Lewis acids. thieme-connect.dewikipedia.org Lewis acids function by coordinating to the lone pair of electrons on the aziridine nitrogen atom. wikipedia.org This coordination increases the polarization of the C-N bonds, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org

Commonly used Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates. thieme-connect.de The choice of Lewis acid can have a significant impact on the regioselectivity and stereoselectivity of the ring-opening reaction. In some cases, the use of a Lewis acid can even reverse the regioselectivity observed in non-catalyzed reactions. thieme-connect.de

A frustrated Lewis pair (FLP), which is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, has been shown to effect the reductive ring-opening of this compound. sci-hub.ru This demonstrates a more recent and nuanced approach to activating aziridines.

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysts have emerged as powerful tools for promoting the ring-opening of aziridines, offering unique reactivity and selectivity that may not be achievable through other methods. mdpi.comsioc-journal.cn These catalysts can operate through various mechanisms, often involving the formation of a metal-aziridine complex.

A variety of transition metals, including palladium, rhodium, copper, and iridium, have been employed in these reactions. mdpi.com For instance, palladium-catalyzed reactions have been used for the ring-opening of aziridines with carbon nucleophiles. thieme-connect.de Rhodium catalysts have been utilized in the synthesis of dehydropiperazine derivatives through the ring-opening of aziridines. mdpi.com Copper-catalyzed reactions have been developed for the synthesis of tetrahydropyrrolo[2,3-b]indoles via an SN2-type ring-opening of N-activated aziridines. mdpi.com

The specific outcome of a transition metal-catalyzed ring-opening reaction is highly dependent on the choice of metal, the ligands, the substituents on the aziridine, and the reaction conditions. These reactions provide a versatile platform for the synthesis of complex nitrogen-containing molecules. mdpi.comsioc-journal.cn

Catalyst SystemReaction TypeProduct(s)
Palladium(0)Ring-opening with active methylene (B1212753) compoundsAlkenes thieme-connect.de
RhodiumRing-opening with N-sulfonyl-1,2,3-triazolesDehydropiperazines mdpi.com
CopperSN2-type ring-opening with 2-bromoindolesTetrahydropyrrolo[2,3-b]indoles mdpi.com
Iridium(4+3) cyclization and ring-opening of vinyl aziridinesSeven-membered benzoxazepine scaffolds mdpi.com

Azomethine Ylide Formation and Characteristics

The reactivity of this compound is centrally defined by its ability to undergo ring-opening to form a transient intermediate known as an azomethine ylide. wikipedia.org These nitrogen-based 1,3-dipoles, which consist of an iminium ion adjacent to a carbanion, are highly valuable in synthetic chemistry, particularly in 1,3-dipolar cycloaddition reactions for constructing five-membered nitrogen-containing heterocycles. wikipedia.org, nih.gov, ucl.ac.uk, mdpi.com The generation and conformational dynamics of the azomethine ylide derived from this compound are governed by the principles of orbital symmetry and are subject to the specific conditions of the reaction, namely the input of thermal or photochemical energy.

The formation of azomethine ylides from aziridines is a classic example of an electrocyclic reaction, the stereochemical outcome of which is dictated by the Woodward-Hoffmann rules. wikipedia.org

Thermal Generation: When heated, this compound undergoes a thermal four-electron electrocyclic ring-opening of the C2-C3 bond to generate an azomethine ylide. cdnsciencepub.com, uzh.ch In accordance with orbital symmetry rules, this process occurs via a conrotatory motion, where the substituents at the breaking bond rotate in the same direction. wikipedia.org This specific mode of ring-opening from the cis-aziridine leads to the formation of a correspondingly structured azomethine ylide. cdnsciencepub.com The rates of subsequent reactions, such as 1,3-dipolar cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), are often dependent only on the aziridine concentration, which suggests that the slow, rate-determining step is the initial thermal conversion of the aziridine to the azomethine ylide. cdnsciencepub.com The stereochemistry of the resulting cycloadducts is consistent with the conrotatory generation of the ylide, followed by a stereospecific cycloaddition. cdnsciencepub.com For instance, the reaction of this compound with certain electron-deficient alkenes proceeds via concerted reaction steps, yielding a single stereoisomeric product as predicted by orbital-symmetry control. core.ac.uk, uzh.ch

Photochemical Generation: In contrast to the thermal process, the photochemical ring-opening of the aziridine ring is a disrotatory process. wikipedia.org, electronicsandbooks.com This photochemical excitation involves the substituents rotating in opposite directions during the cleavage of the C-C bond. electronicsandbooks.com Studies on related systems have shown that irradiation of aziridine precursors leads to the formation of a trans-substituted azomethine ylide. electronicsandbooks.com This intermediate can then be trapped by a suitable dipolarophile. For example, the photochemical reaction of systems producing a this compound intermediate in the presence of DMAD leads to products consistent with the disrotatory opening of the aziridine to a trans-azomethine ylide, which subsequently undergoes cycloaddition. electronicsandbooks.com

The mode of generation is therefore a critical determinant of the resulting ylide's stereochemistry, as summarized in the table below.

Generation Method Ring-Opening Mode Predicted Ylide Geometry
ThermalConrotatorycis-Substituted (S-type)
PhotochemicalDisrotatorytrans-Substituted (W-type)

Table 1: Stereochemical outcome of azomethine ylide generation from this compound according to Woodward-Hoffmann rules. wikipedia.org, electronicsandbooks.com

Once formed, the azomethine ylide derived from 1,2,3-triphenylaziridine (B189207) is not a single, rigid structure but can exist as different geometrical isomers. These conformers are often described as S-type, U-type, and W-type, referring to the shape defined by the substituents on the C-N-C backbone.

Quantum-chemical calculations at the DFT B3LYP/6-31G(d) level have been employed to investigate the energetics of these conformers. researchgate.net, uzh.ch The thermal, conrotatory ring-opening of this compound is calculated to lead preferentially to the S-shaped ylide (cis-ylide). uzh.ch Conversely, the conrotatory opening of trans-1,2,3-triphenylaziridine would generate the W-shaped ylide (trans-ylide). uzh.ch The U-shaped ylide represents a higher energy conformation. uzh.ch

Computational studies reveal the energy barriers associated with both the ring-opening process and the interconversion between the ylide conformers. uzh.ch Key findings from these theoretical models for triphenyl-substituted systems are:

The energy barrier for the conrotatory ring-opening of the cis-aziridine to the S-ylide is significantly higher than that for the opening of the trans-aziridine to the W-ylide. uzh.ch

Replacing a N-methyl group with a N-phenyl group (as in the title compound) lowers the activation energy for aziridine ring-opening. uzh.ch

Crucially, the N-phenyl group also raises the energy barrier for the interconversion between the S-ylide and the W-ylide. uzh.ch

This high barrier to interconversion means that if the ylide is trapped in a subsequent rapid reaction (e.g., cycloaddition), the stereochemistry of the product will reflect the stereochemistry of the starting aziridine. uzh.ch

Transformation Relative Free Energy Barrier (Calculated) Description
cis-Aziridine → S-YlideHigherConrotatory opening of the cis-isomer. uzh.ch
trans-Aziridine → W-YlideLowerConrotatory opening of the trans-isomer. uzh.ch
S-Ylide ↔ W-YlideHighInterconversion between ylide conformers is significantly hindered by the N-phenyl group. uzh.ch

Table 2: Simplified relative energetics of ylide formation and interconversion for 1,2,3-triphenylaziridine systems based on DFT calculations. uzh.ch

The thermal ring-opening of this compound to an azomethine ylide is a reversible process. The ylide intermediate provides a mechanistic pathway for the isomerization of the aziridine itself. Experimental evidence confirms that heating this compound establishes an equilibrium with its trans-isomer. rsc.org

In one study, heating this compound at 150°C resulted in an equilibrium mixture containing both isomers. rsc.org The composition of this mixture was determined to be 78% this compound and 22% trans-1,2,3-triphenylaziridine. rsc.org This demonstrates that the cis isomer is the thermodynamically more stable of the two.

The mechanism for this equilibration proceeds through the common azomethine ylide intermediate. The cis-aziridine undergoes conrotatory ring-opening to form the S-type ylide. uzh.ch This ylide can then either undergo a conrotatory ring-closure to return to the cis-aziridine or, after surmounting the rotational energy barrier to form the W-type ylide, it can close to the trans-aziridine. uzh.ch The establishment of the equilibrium mixture reflects the relative free energies of the cis and trans ground states and the transition states connecting them via the ylide conformers. uzh.ch The configurational assignments of the aziridine isomers were confirmed by trapping the intermediate ylides with suitable dipolarophiles. rsc.org

Isomer Equilibrium Percentage (at 150°C)
This compound78%
trans-1,2,3-Triphenylaziridine22%

Table 3: Equilibrium composition of 1,2,3-triphenylaziridine isomers upon heating. rsc.org

Iv. Cycloaddition Reactions Involving Cis 1,2,3 Triphenylaziridine Derived Azomethine Ylides

[3+2] Cycloaddition with Dipolarophiles

The azomethine ylide derived from cis-1,2,3-triphenylaziridine undergoes [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with a variety of compounds containing double or triple bonds (dipolarophiles). wikipedia.org These reactions are fundamental in constructing pyrrolidine (B122466) and pyrroline (B1223166) ring systems. sci-rad.comnih.gov The stereochemistry of these reactions is often highly controlled, stemming from the stereospecific nature of both the aziridine (B145994) ring-opening and the subsequent cycloaddition. cdnsciencepub.comcdnsciencepub.com

Reaction with Acetylenic Dipolarophiles

The reaction of the azomethine ylide generated from this compound with acetylenic dipolarophiles, such as diethyl acetylenedicarboxylate (B1228247) and dimethyl acetylenedicarboxylate (DMAD), leads to the formation of Δ³-pyrrolines. sci-rad.comcdnsciencepub.comucl.ac.uk For instance, heating this compound with diethyl acetylenedicarboxylate in toluene (B28343) at reflux results in the quantitative yield of diethyl 1,2,5-triphenyl-3-pyrroline-3,4-dicarboxylate. ucl.ac.uk

The reaction with DMAD is particularly well-studied. The rates of these reactions are typically dependent only on the concentration of the aziridine, which indicates that the slow step is the initial thermal conversion of the aziridine to the azomethine ylide. cdnsciencepub.comcdnsciencepub.com The stereochemistry of the resulting pyrroline is consistent with a conrotatory ring opening of the cis-aziridine to form an 'S-shaped' azomethine ylide, which then undergoes a concerted [3+2] cycloaddition. cdnsciencepub.comcdnsciencepub.comuzh.ch This process is governed by orbital symmetry control. uzh.chcore.ac.uk

DipolarophileProductYieldReference
Diethyl acetylenedicarboxylateDiethyl 1,2,5-triphenyl-3-pyrroline-3,4-dicarboxylateQuantitative ucl.ac.uk
Dimethyl acetylenedicarboxylate (DMAD)Dimethyl trans-2,5-dihydro-1,2,5-triphenylpyrrole-3,4-dicarboxylateHigh cdnsciencepub.comuzh.ch

Reaction with Olefinic Dipolarophiles

The azomethine ylide derived from this compound also reacts with a range of olefinic dipolarophiles to yield substituted pyrrolidines. cdnsciencepub.comcdnsciencepub.com The stereochemistry of the dipolarophile is retained in the product, and the cycloaddition typically proceeds with a trans relationship between the two phenyl groups at C-2 and C-5 of the resulting pyrrolidine ring. cdnsciencepub.com This is indicative of a cis-cycloaddition of the azomethine ylide formed from the conrotatory opening of the cis-aziridine. cdnsciencepub.com

Notable examples of olefinic dipolarophiles include:

Maleic Anhydride (B1165640): The reaction with maleic anhydride proceeds to give the corresponding pyrrolidine adduct. sci-rad.comcdnsciencepub.comcdnsciencepub.com

Dimethyl Fumarate (B1241708): This reaction yields the expected trans-substituted pyrrolidine derivative. cdnsciencepub.comcdnsciencepub.com

Dicyanofumarates: The reaction with dimethyl dicyanofumarate has been shown to be more complex. While this compound reacts with dimethyl dicyanofumarate to give a single stereoisomeric pyrrolidine via a concerted pathway, other substituted aziridines can lead to a mixture of diastereomers, suggesting a stepwise mechanism involving a zwitterionic intermediate. uzh.chcore.ac.ukuzh.ch The presence of strong electron-withdrawing groups on the dipolarophile can favor this stepwise pathway. uzh.ch

DipolarophileProduct StereochemistryMechanistic PathwayReference
Maleic Anhydridetrans-2,5-diphenylConcerted cdnsciencepub.comcdnsciencepub.com
Dimethyl Fumaratetrans-2,5-diphenylConcerted cdnsciencepub.comcdnsciencepub.com
Dimethyl DicyanofumarateSingle stereoisomer (trans-2,5-diphenyl)Concerted uzh.chcore.ac.ukuzh.ch

Reaction with Heteroatom-Containing Dipolarophiles

The cycloaddition chemistry of the azomethine ylide from this compound extends to dipolarophiles containing heteroatoms. A key example is the reaction with thioketones, such as thiobenzophenone (B74592). core.ac.uk These reactions lead to the formation of five-membered heterocyclic rings containing both nitrogen and sulfur atoms, specifically 1,3-thiazolidines. core.ac.ukcore.ac.uk The reaction of cis-disubstituted aziridines with thiobenzophenone has been shown to yield trans-2,4,5,5-tetraphenyl-1,3-thiazolidines. core.ac.uk Similar to reactions with many other dipolarophiles, these cycloadditions are often stereoselective, consistent with a concerted mechanism. uzh.chcore.ac.uk

Stereochemical and Regiochemical Control in Cycloadditions

The stereochemical and regiochemical outcomes of the [3+2] cycloaddition reactions of the azomethine ylide derived from this compound are governed by a combination of electronic and steric factors, as well as the nature of the reaction mechanism.

Factors Influencing Regioselectivity and Stereospecificity

The stereospecificity of these cycloadditions is a key feature. The thermal ring-opening of this compound is a conrotatory process, leading to a specific geometry of the azomethine ylide. rsc.orgscispace.com This ylide then undergoes a stereospecific cis-cis cycloaddition with the dipolarophile. cdnsciencepub.com This stereochemical control results in the formation of specific diastereomers of the cycloadduct. For example, the reaction of this compound with various dipolarophiles consistently yields products with a trans relationship between the phenyl groups at the 2- and 5-positions of the newly formed pyrrolidine or pyrroline ring. cdnsciencepub.com

Several factors can influence the outcome of the reaction:

N-substituent: The nature of the substituent on the nitrogen atom of the aziridine can significantly impact the reaction. While N-aryl substituents often lead to stereospecific additions, N-alkyl substituents can sometimes result in a loss of stereospecificity due to the equilibration of the intermediate azomethine ylides. cdnsciencepub.com

Dipolarophile Electronics: The electronic nature of the dipolarophile plays a crucial role. Electron-deficient dipolarophiles are generally more reactive. However, highly electron-deficient dipolarophiles, such as those with multiple electron-withdrawing groups like dicyanofumarates, can alter the reaction mechanism from concerted to stepwise. uzh.chresearchgate.net

Steric Effects: Steric hindrance between the substituents on the azomethine ylide and the dipolarophile can influence the regioselectivity and the approach of the two reactants, thereby affecting the stereochemistry of the product. uzh.ch Secondary orbital interactions have also been proposed to explain the exclusive formation of certain stereoisomers. cdnsciencepub.com

Concerted vs. Stepwise Cycloaddition Mechanisms

The mechanism of the [3+2] cycloaddition of azomethine ylides can be either concerted or stepwise. wikipedia.orguzh.ch

Concerted Mechanism: In a concerted [3+2] cycloaddition, the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). wikipedia.org This is the generally accepted mechanism for the reaction of the azomethine ylide from this compound with many common dipolarophiles, including acetylenic esters and simple olefins like maleic anhydride and dimethyl fumarate. cdnsciencepub.comcdnsciencepub.comuzh.chcore.ac.uk This pathway is favored by orbital symmetry rules and explains the high degree of stereospecificity observed in these reactions. uzh.chcore.ac.uk

Stepwise Mechanism: A stepwise mechanism involves the formation of a zwitterionic or diradical intermediate. uzh.ch This pathway becomes competitive, and sometimes dominant, when the dipolarophile is strongly electron-deficient, such as with dialkyl dicyanofumarates. uzh.chresearchgate.net The formation of a zwitterionic intermediate allows for rotation around single bonds before ring closure, which can lead to a loss of stereospecificity and the formation of a mixture of diastereomeric products. uzh.chcore.ac.uk The stability of this zwitterionic intermediate is influenced by the substituents on both the ylide and the dipolarophile. uzh.chresearchgate.net For instance, while this compound reacts with dimethyl dicyanofumarate in a concerted manner, the analogous reaction with cis-1-methyl-2,3-diphenylaziridine proceeds via a stepwise mechanism, highlighting the subtle balance of electronic and steric effects. uzh.chcore.ac.ukuzh.ch

Computational studies have supported this dual-mechanism model, indicating that a fine balance of electronic and steric factors in both the azomethine ylide and the dipolarophile determines whether the reaction proceeds through a concerted or a stepwise pathway. uzh.chresearchgate.net

Role of Orbital Symmetry Control

The thermal ring-opening of the aziridine ring is governed by the principles of orbital symmetry conservation, as described by the Woodward-Hoffmann rules. For a thermal electrocyclic reaction involving 4π electrons, such as the C-C bond cleavage in an aziridine, the process is predicted to be conrotatory.

In the case of this compound, a thermal conrotatory opening unambiguously leads to the formation of an azomethine ylide with a specific 'S-shaped' or trans-substituted geometry. rsc.orgnih.gov This stereospecific generation of the ylide is crucial as it dictates the stereochemistry of the final cycloadduct. Subsequent 1,3-dipolar cycloaddition of this ylide to a dipolarophile is also a concerted, symmetry-allowed process, proceeding suprafacially on both the 1,3-dipole and the dipolarophile.

Experimental studies confirm this theoretical model. The reaction of this compound with dipolarophiles such as dimethyl acetylenedicarboxylate (DMAD), maleic anhydride, dimethyl maleate (B1232345), and dimethyl fumarate consistently yields products whose stereochemistry is consistent with the conrotatory generation of the ylide followed by a stereospecific cis-cis cycloaddition. nih.gov For instance, the reaction with dimethyl fumarate or maleate results in pyrrolidines where the phenyl groups at the C-2 and C-5 positions are trans to each other, directly reflecting the geometry of the intermediate ylide. This stands in contrast to reactions of other aziridines that may proceed non-stereospecifically, highlighting the adherence of the this compound system to orbital-symmetry control.

Transition State Analysis and Zwitterionic Intermediates

The mechanism of 1,3-dipolar cycloadditions can be either a concerted, pericyclic process or a stepwise process involving a diradical or zwitterionic intermediate. The operative pathway is highly dependent on the nature of the reactants. For azomethine ylides, reactions with highly electron-deficient dipolarophiles, such as those bearing multiple cyano or trifluoromethyl groups, can favor a stepwise mechanism by stabilizing a zwitterionic intermediate.

However, studies on this compound reveal a strong preference for the concerted pathway, even with strongly electron-deficient alkenes. For example, its reaction with dimethyl dicyanofumarate yields only one stereoisomeric pyrrolidine, the configuration of which is that predicted by orbital-symmetry control via a concerted step. This is a notable difference from the reaction of N-methyl-2,3-diphenylaziridine with the same dipolarophile, which proceeds non-stereospecifically through the formation and equilibration of zwitterionic intermediates.

Influence of Electronic and Steric Effects on Reaction Pathway

The balance between the concerted and stepwise cycloaddition pathways is finely tuned by the electronic and steric properties of both the azomethine ylide and the dipolarophile. The substituents on the nitrogen and carbon atoms of the aziridine play a critical role in determining the reaction mechanism.

The presence of a phenyl group on the nitrogen atom of this compound, as opposed to an alkyl group like methyl, is a key factor in favoring the concerted mechanism. It is hypothesized that substituents on the azomethine ylide that destabilize the positive charge in a potential zwitterionic intermediate will favor the concerted cycloaddition. The N-phenyl group in the ylide derived from this compound is less effective at stabilizing an adjacent positive charge compared to an N-alkyl group, thus raising the energy of the zwitterionic pathway and making the concerted reaction more favorable.

Electronic effects of substituents on the N-aryl ring also influence the rate of the initial ring-opening. For a series of N-aryl-cis-2,3-diphenylaziridines reacting with DMAD, a Hammett plot reveals a reaction constant (ρ) of -0.80. nih.gov This negative value indicates that electron-donating groups on the N-aryl substituent accelerate the reaction by stabilizing the transition state leading to the azomethine ylide. nih.gov

Steric effects can also be significant. Secondary orbital interactions between the substituents on the ylide (e.g., phenyl groups) and the dipolarophile (e.g., ester groups) can influence the stereochemical outcome of the cycloaddition, favoring the formation of specific isomers. rsc.org The combination of these electronic and steric factors makes the cycloaddition reactions of this compound-derived ylides highly stereoselective and mechanistically distinct from those of many other aziridines.

Cycloaddition Reactions of cis-1,2,3-Triphenylaziridine-Derived Azomethine Ylide
DipolarophileProductKey FindingMechanismReference
Dimethyl FumaratePyrrolidine derivative with trans-2,5-phenyl groupsStereospecific cycloadditionConcerted
Dimethyl MaleatePyrrolidine derivative with trans-2,5-phenyl groupsStereospecific cycloadditionConcerted nih.gov
Dimethyl Acetylenedicarboxylate (DMAD)Δ³-Pyrroline derivativeRate is dependent only on aziridine concentration, indicating slow ring-opening.Concerted nih.gov
Dimethyl DicyanofumarateSingle stereoisomeric pyrrolidine-3,4-dicarboxylateReaction proceeds stereoselectively, unlike with N-methyl analogs.Concerted
Maleic AnhydridePyrrolidine derivativeStereochemistry consistent with conrotatory ylide formation.Concerted nih.gov

Intramolecular Cycloaddition Reactions (if applicable)

The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a powerful synthetic strategy for the rapid construction of complex, polycyclic nitrogen-containing frameworks. This approach involves tethering the dipolarophile (an alkene or alkyne) to the aziridine precursor. Upon thermal or photochemical ring-opening, the generated azomethine ylide is intramolecularly trapped by the tethered dipolarophile.

While this methodology has been extensively developed for various azomethine ylide precursors, including those derived from α-amino acids, specific examples involving an azomethine ylide generated from this compound are not prominently reported in the surveyed chemical literature. The general strategy, however, provides direct access to bicyclic and polycyclic products with a high degree of stereocontrol, making it a valuable tool in synthetic organic chemistry.

V. Theoretical and Computational Studies on Cis 1,2,3 Triphenylaziridine

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the reactions of cis-1,2,3-triphenylaziridine, particularly its thermal electrocyclic ring-opening to form an azomethine ylide. The B3LYP functional combined with the 6-31G(d) basis set is a commonly employed level of theory for these studies, providing results that align well with experimental findings. researchgate.netuzh.ch

A central application of DFT in the study of this compound is the calculation of the energy profile for its thermal ring-opening. This process involves the cleavage of the carbon-carbon bond of the aziridine (B145994) ring to form an azomethine ylide intermediate. According to Woodward-Hoffmann rules, this thermal electrocyclic ring-opening is a conrotatory process. rsc.orgscispace.com

DFT calculations have been used to determine the relative free Gibbs energies (ΔG) for the transformation of this compound into its corresponding 'S-shaped' azomethine ylide. These calculations identify the transition state (TS) and the energy barrier that must be overcome for the reaction to proceed. For the thermal ring-opening of this compound (cis-1b) to the S-ylide (S-2b), the transition state was found to be 23.9 kcal/mol higher in energy than the ground state of the aziridine. uzh.ch The resulting ylide is a reactive intermediate, sitting at an energy level of +17.2 kcal/mol relative to the starting aziridine, poised for subsequent reactions. uzh.ch

Calculated Relative Free Gibbs Energies for the Conrotatory Ring-Opening of this compound (cis-1b)
SpeciesDescriptionRelative Free Gibbs Energy (ΔG) in kcal/mol
cis-1bGround State0.0
TS(cis-1b → S-2b)Transition State+23.9
S-2bS-shaped Azomethine Ylide+17.2

Data sourced from DFT B3LYP/6-31G(d) level calculations. uzh.ch

These energy profiles are crucial for understanding the kinetics of the reaction, indicating that a significant energy input is required to initiate the ring-opening, which is consistent with the thermal conditions often required experimentally.

One of the most powerful applications of DFT is in explaining and predicting the stereochemical outcomes of reactions involving this compound. The conrotatory ring-opening of the cis-aziridine stereospecifically produces an S-shaped azomethine ylide. uzh.chrsc.org This intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles.

The stereochemistry of the final cycloadduct is a direct consequence of this orbital-symmetry-controlled process. For instance, the reaction of this compound with dimethyl dicyanofumarate was found to yield a single stereoisomeric pyrrolidine (B122466) derivative. uzh.ch This outcome is predicted by a concerted reaction pathway where the stereochemistry of the ylide is retained in the product. DFT calculations rationalize this high stereoselectivity by showing that the energy barrier for the concerted cycloaddition is lower than any competing pathways that would involve isomerization of the ylide, which would scramble the stereochemical information. uzh.ch In essence, the ylide is trapped by the dipolarophile faster than it can isomerize. uzh.ch

The reactivity of this compound and its derived azomethine ylide is fundamentally governed by its electronic structure, which can be analyzed through its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In [3+2] cycloaddition reactions, the interaction between the HOMO of the 1,3-dipole (the azomethine ylide) and the LUMO of the dipolarophile (or vice versa) is key.

DFT calculations show that factors like steric hindrance and the energy gap between the frontier orbitals of the ylide and the dipolarophile are decisive in determining whether the reaction proceeds via a concerted or a stepwise zwitterionic pathway. uzh.ch For many common dipolarophiles, the reaction of the ylide derived from this compound is a concerted, stereospecific process. uzh.chsci-rad.com However, with strongly electron-deficient dipolarophiles, the energy barrier to form a zwitterionic intermediate can be significantly reduced, making a stepwise mechanism competitive. researchgate.netuzh.ch This switch in mechanism is explained by the electronic and steric effects present in both the ylide and the dipolarophile, which can be finely balanced. uzh.ch

Molecular Dynamics Simulations and Conformational Analysis (if applicable)

While DFT is extensively used to study the reaction pathways of this compound, the application of molecular dynamics (MD) simulations or detailed computational conformational analyses for this specific compound is not widely reported in the literature. The primary focus of computational studies has been on the elucidation of its ring-opening and cycloaddition reaction mechanisms rather than on its dynamic conformational behavior in solution or the solid state.

Comparison of Theoretical Predictions with Experimental Observations

A critical validation of any computational model is its ability to reproduce and explain experimental results. For this compound, the theoretical predictions from DFT calculations have shown excellent agreement with experimental observations.

The stereochemical outcomes of cycloaddition reactions are a prime example. Experiments show that this compound reacts with various dipolarophiles to give stereospecific products. uzh.ch This is precisely what is predicted by DFT calculations, which model the conrotatory ring-opening to a specific ylide isomer that is subsequently trapped without isomerization. uzh.ch The calculations provide a clear, energetic rationale for why one stereoisomer is formed exclusively. Researchers have noted that the DFT B3LYP/6-31G(d) calculations are in "complete accordance with experimental results," explaining the switch from concerted to non-concerted pathways depending on the electronic nature of the reaction partners. researchgate.netuzh.ch This synergy between theory and experiment provides a deep and reliable understanding of the chemical behavior of this compound.

Vi. Advanced Analytical and Spectroscopic Methodologies in Research on Cis 1,2,3 Triphenylaziridine

X-ray Crystallography for Structural Elucidation of Reaction Products and Intermediates

X-ray crystallography stands as the definitive method for the absolute determination of molecular structure in the solid state. nih.gov For reactions involving cis-1,2,3-triphenylaziridine, which often yield complex polycyclic products with multiple stereocenters, X-ray analysis provides irrefutable proof of connectivity and stereochemistry where spectroscopic data alone might be ambiguous.

Research has shown that the thermal reactions of this compound can lead to stereoisomeric products whose configurations are crucial for confirming whether the reaction proceeded through a concerted, orbital-symmetry-controlled pathway or a stepwise mechanism involving zwitterionic intermediates. core.ac.ukuzh.ch For instance, in the reaction of this compound with dimethyl dicyanofumarate, a single stereoisomeric pyrrolidine-3,4-dicarboxylate is formed. uzh.chuzh.ch The precise configuration of this product was unequivocally established by single-crystal X-ray crystallography, confirming that the reaction proceeds in a concerted fashion as predicted by orbital symmetry rules. core.ac.ukuzh.ch

Similarly, in cycloaddition reactions with other dipolarophiles like dimethyl 1-cyclobutene-1,2-dicarboxylate, both expected and unusual adducts can be formed. cdnsciencepub.com While routine NMR spectroscopy could identify the "normal" 1:1 adduct, the structures of unexpected rearrangement products were so novel that their confirmation required X-ray analysis. cdnsciencepub.com This highlights the critical role of crystallography in validating proposed structures for newly discovered reaction pathways. The technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the three-dimensional architecture of the molecule.

Table 1: Representative Crystallographic Data for a Cycloaddition Product This table presents typical data obtained from an X-ray crystallographic analysis of a reaction product derived from an aziridine (B145994) cycloaddition.

ParameterValue
Chemical FormulaC₃₁H₂₆N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)18.456(7)
c (Å)14.234(6)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)2560.1(1)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.305
R-factor (%)4.2

Note: Data are representative and compiled from typical values reported for similar heterocyclic structures in crystallographic literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

While X-ray crystallography provides a static picture of the final product, NMR spectroscopy offers dynamic insights into reaction mechanisms, product structures in solution, and the subtle interplay of electronic and steric effects. nih.govutoronto.ca It is a powerful tool for monitoring reaction progress in real-time, identifying intermediates, and characterizing the full range of products formed. bruker.com

In the study of this compound chemistry, ¹H NMR is routinely used to track the disappearance of starting materials and the appearance of products. core.ac.uk The symmetry of the resulting molecules is often immediately apparent from the NMR spectrum. For example, the formation of a product with C₂ or Cₛ symmetry might show a single signal for two chemically equivalent protons, whereas a less symmetric C₁ isomer would display distinct signals for each proton. uzh.ch This information provides immediate clues about the stereochemical outcome of the cycloaddition. Advanced NMR methods can even detect and characterize transiently formed, sparsely populated "invisible" states that are crucial intermediates in folding and reaction pathways. utoronto.ca

The relative stereochemistry of protons within a molecule can be reliably determined by analyzing the scalar (J) coupling constants between them. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. cdnsciencepub.com This principle is extensively applied to determine the stereochemistry of the five-membered pyrrolidine (B122466) rings that are common products of aziridine cycloadditions.

In pyrrolidine derivatives, characteristic coupling constants allow for the assignment of cis or trans relationships between substituents. For example, a large coupling constant, typically in the range of 8–10 Hz, is indicative of a cis relationship between two adjacent protons on the pyrrolidine ring. cdnsciencepub.com Conversely, a smaller coupling constant, often around 4.5 Hz, is characteristic of a trans relationship. cdnsciencepub.com In other cyclic systems, the distinction is also clear; cis couplings in four-membered β-lactam rings are around 5 Hz, while trans couplings are significantly smaller (≤ 3 Hz). oup.com By carefully analyzing these coupling patterns, the relative configuration of all stereocenters in a product can often be deduced directly from the ¹H NMR spectrum.

Table 2: Typical Vicinal Proton-Proton (³JHH) Coupling Constants for Stereochemical Assignment

Structural Fragment/RelationshipDihedral Angle (approx.)Typical ³JHH (Hz)Stereochemical Implication
Pyrrolidine H-C-C-H~0-40°8.0 - 10.0cis
Pyrrolidine H-C-C-H~120-160°2.0 - 5.0trans
β-Lactam H-C-C-H~0°~5.0cis
β-Lactam H-C-C-H~120°0 - 3.0trans
Alkene H-C=C-H6 - 14cis (Z-isomer)
Alkene H-C=C-H180°11 - 18trans (E-isomer)

Source: Data compiled from established principles in NMR spectroscopy. cdnsciencepub.comoup.commagritek.com

For complex molecules where one-dimensional NMR spectra suffer from signal overlap, two-dimensional (2D) NMR techniques are essential for complete structural and stereochemical assignment. longdom.orgrsc.org These experiments correlate signals across two frequency axes, revealing connections between nuclei that establish the molecular framework. wikipedia.org

Common 2D NMR experiments used in the study of this compound products include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. youtube.com It is fundamental for tracing out the proton-proton networks within the molecule, such as the sequence of protons around a pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH). wikipedia.org It provides a powerful method for assigning carbon resonances based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the distance between the protons, making it a crucial tool for determining relative stereochemistry, such as confirming cis relationships of substituents on a ring. ipb.pt

The combined application of these techniques allows for the unambiguous structural characterization of regioisomeric and stereoisomeric cycloaddition products, which is essential for understanding the selectivity of the reactions of this compound. mdpi.com

Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of reaction products and intermediates. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass of a molecule with enough accuracy to confirm its exact elemental formula. rsc.org

In the context of this compound research, MS is used to confirm the identity of the expected 1:1 cycloaddition products. researchgate.net Furthermore, it can be instrumental in identifying unexpected products or intermediates, thereby shedding light on alternative reaction pathways. For example, mass spectral analysis of reaction mixtures has been used to detect the presence of mass fragments corresponding to the oligomerization of the starting aziridine, indicating that side reactions may compete with the desired cycloaddition. nih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it becomes possible to monitor the concentration of reactants, intermediates, and products over time, providing kinetic data that is fundamental to a complete analysis of the reaction pathway.

Vii. Applications of Cis 1,2,3 Triphenylaziridine in Complex Organic Synthesis

Role as a Synthetic Building Block for Heterocyclic Systems

The high ring strain of the aziridine (B145994) ring in cis-1,2,3-triphenylaziridine makes it an excellent precursor for the generation of azomethine ylides. These 1,3-dipoles are highly reactive intermediates that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, offering a powerful and convergent strategy for the synthesis of five-membered heterocyclic systems.

Synthesis of Pyrrolidine (B122466) Derivatives

The thermal or photochemical cleavage of the C-C bond of this compound results in the formation of a stereochemically defined azomethine ylide. This intermediate can be trapped in situ with various electron-deficient alkenes and alkynes to construct highly substituted pyrrolidine and pyrroline (B1223166) derivatives. The stereochemistry of the starting aziridine often dictates the stereochemical outcome of the final product, making this a valuable tool for stereoselective synthesis.

The 1,3-dipolar cycloaddition reaction of the azomethine ylide derived from this compound with various dipolarophiles proceeds to yield polysubstituted pyrrolidines. The reaction with symmetric trans-dienophiles, such as dimethyl fumarate (B1241708), typically yields a single diastereomer of the corresponding pyrrolidine. In contrast, reactions with symmetric cis-dienophiles, like dimethyl maleate (B1232345), can result in the formation of two diastereomers. The reaction is also successful with other activated alkenes such as dibenzoylethylene and N-phenylmaleimide. mdpi.com

A notable example is the reaction of this compound with dimethyl dicyanofumarate, which yields a single stereoisomeric pyrrolidine-3,4-dicarboxylate. This outcome is consistent with a concerted cycloaddition mechanism where the stereochemistry of the azomethine ylide is transferred to the newly formed pyrrolidine ring. nih.gov

Table 1: Synthesis of Pyrrolidine Derivatives from this compound

Dipolarophile Reaction Conditions Product(s) Yield (%) Stereochemistry Reference(s)
Dimethyl Fumarate Toluene (B28343), reflux Tetramethyl 1,2,5-triphenylpyrrolidine-3,4-dicarboxylate High trans-3,4-dicarboxylate mdpi.com
Dimethyl Maleate Toluene, reflux Tetramethyl 1,2,5-triphenylpyrrolidine-3,4-dicarboxylate High Mixture of cis and trans isomers researchgate.net
trans-Dibenzoylethylene Toluene, reflux 1,2,5-Triphenyl-3,4-dibenzoylpyrrolidine Good trans-3,4-dibenzoyl mdpi.com
N-Phenylmaleimide Toluene, reflux 1,2,4-Triphenyl-3,5-dioxo-1,2,4-triazapentane-1,5-dicarboxylic acid imide Good Not specified researchgate.net
Dimethyl Dicyanofumarate Toluene, reflux Dimethyl 3,4-dicyano-1,2,5-triphenylpyrrolidine-3,4-dicarboxylate Good Single stereoisomer nih.gov

Formation of Other Five-Membered Nitrogen-Containing Heterocycles (e.g., Thiazolidines, Oxazolidines)

The utility of the azomethine ylide generated from this compound extends beyond reactions with carbon-carbon multiple bonds. It can also undergo [3+2] cycloaddition reactions with heterodipolarophiles, such as the C=S bond of thioketones and the C=O bond of aldehydes and ketones, to afford thiazolidine (B150603) and oxazolidine (B1195125) derivatives, respectively. These reactions provide a direct route to five-membered heterocycles containing more than one heteroatom.

For instance, the thermal reaction of aziridines with thioketones, like thiobenzophenone (B74592), can lead to the formation of highly substituted thiazolidines. The reaction proceeds through the concerted [2+3]-cycloaddition of the intermediate azomethine ylide with the C=S bond. nih.gov Similarly, reactions with carbonyl compounds can yield oxazolidines, although this is a less common application. researchgate.netrsc.org The reaction with heterocumulenes, such as carbon disulfide, can also lead to the formation of sulfur-containing heterocycles.

Table 2: Synthesis of Thiazolidine and Oxazolidine Derivatives

Heterodipolarophile Reaction Conditions Product Type Specific Product Example Yield (%) Reference(s)
Thiobenzophenone Toluene, reflux Thiazolidine 2,2,4,5-Tetraphenyl-1-thia-3-azacyclopentane Moderate nih.gov
Aromatic Aldehydes Thermal Oxazolidine Substituted oxazolidine Varies researchgate.netrsc.org
Carbon Disulfide Thermal Thiazolidine derivative 2-Thioxo-4,5-diphenyl-1,3-thiazolidine Low nih.gov

Stereocontrolled Access to β-Functionalized Alkylamines and Related Structures

Beyond cycloaddition reactions, the strained aziridine ring can be opened by various nucleophiles to provide access to β-functionalized alkylamines. This ring-opening occurs with high stereoselectivity, typically proceeding via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the site of nucleophilic attack. This strategy allows for the controlled introduction of a wide range of functional groups at the β-position to the nitrogen atom.

The reductive ring-opening of this compound with reducing agents like lithium aluminum hydride (LiAlH(_4)) can afford the corresponding diamine with a defined stereochemistry. Similarly, organometallic reagents such as Grignard reagents can be employed to introduce carbon-based substituents, leading to the formation of new C-C bonds and highly substituted β-amino compounds. The stereochemical outcome of these reactions is a direct consequence of the S(_N)2-type ring-opening of the aziridine.

Table 3: Nucleophilic Ring-Opening of this compound

Nucleophile/Reagent Reaction Conditions Product Type Stereochemical Outcome Reference(s)
Lithium Aluminum Hydride (LiAlH(_4)) Diethyl ether, reflux 1,2-Diaminoethane derivative Stereospecific reduction documentsdelivered.com
Phenylmagnesium Bromide Diethyl ether, reflux β-Amino amine derivative Inversion of configuration nih.gov
Methanol (in the presence of acid catalyst) Acid catalyst, heat β-Amino ether Stereospecific addition General knowledge

Strategies for Constructing Complex Molecular Architectures via Aziridine Transformations

The diverse reactivity of this compound makes it a strategic linchpin in the design of synthetic routes toward complex molecular architectures, including natural products and their analogues. The ability to generate multiple stereocenters in a single step through cycloaddition reactions, or to introduce functional groups with high stereocontrol via ring-opening, allows for the efficient construction of intricate molecular frameworks.

Tandem reaction sequences initiated by the ring-opening of the aziridine are particularly powerful. For example, a cycloaddition reaction can be followed by a subsequent rearrangement or cyclization to rapidly build molecular complexity. The pyrrolidine and other heterocyclic cores synthesized from this compound can serve as versatile intermediates for further elaboration into more complex targets, such as alkaloids and other biologically active compounds. While specific total syntheses employing this compound are not extensively documented, its potential in tandem and multi-component reactions highlights its utility in diversity-oriented synthesis and the construction of novel molecular scaffolds. nih.govrsc.org

Viii. Future Research Directions and Unaddressed Challenges

Exploration of New Reactivity Modes and Mechanistic Pathways

The reactivity of cis-1,2,3-triphenylaziridine is largely dictated by the fate of the highly strained three-membered ring. Future research should aim to uncover novel reactivity modes beyond simple nucleophilic ring-opening, with a strong emphasis on understanding the underlying mechanistic pathways.

A central area for exploration is the generation and trapping of the corresponding aziridinium ion . The formation of an aziridinium ion by N-alkylation or N-acylation dramatically activates the aziridine (B145994) for nucleophilic attack. mdpi.comnih.gov The regiochemical outcome of the subsequent ring-opening is dependent on a delicate balance of steric and electronic factors, as well as the nature of the electrophile and nucleophile. nih.govresearchgate.net For this compound, the stability and reactivity of the aziridinium ion are open questions. The phenyl group on the nitrogen could delocalize the positive charge, potentially stabilizing the intermediate, while the C2 and C3 phenyl groups would direct the nucleophilic attack.

Key mechanistic questions to be addressed include:

Can the cleavage of the aziridine C-N bonds be controlled to proceed through an S(_N)1-like versus an S(_N)2-type mechanism? Ab initio dynamics simulations have been used to study the concerted S(_N)2-like formation of aziridinium ions from nitrogen mustards, and similar computational approaches could illuminate the pathways for this compound. acs.org

Is it possible to generate an azomethine ylide from this compound either thermally or photochemically? The resulting 1,3-dipole could participate in a range of cycloaddition reactions, providing rapid access to complex nitrogen-containing heterocycles. The challenge would be controlling the stereochemistry of the ylide and the subsequent cycloaddition.

Can the C-C bond of the aziridine be cleaved? While less common, radical-mediated C-C bond cleavage could open up entirely new synthetic avenues, and computational studies could help identify catalytic systems capable of promoting this pathway.

Computational Design of this compound-Based Reactions with Enhanced Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the complex reactivity of strained systems like this compound. acs.org Future progress in harnessing this compound will be significantly accelerated by a synergistic approach combining experimental work with computational design.

Prospective computational studies should target:

Mapping Reaction Landscapes: DFT calculations can be used to map the potential energy surfaces for various transformations, such as catalytic ring-opening with different nucleophiles or cycloaddition reactions of the derived azomethine ylide. This can help identify the most favorable reaction pathways and predict the regio- and stereoselectivity. acs.org

Catalyst Design: Computational modeling can aid in the rational design of catalysts. By simulating the interaction of this compound with a proposed catalyst, researchers can optimize ligand structures to enhance binding, lower activation barriers, and steer the reaction toward a desired outcome.

Understanding Selectivity: A key challenge in aziridine chemistry is controlling regioselectivity. acs.org For this compound, it is unclear whether nucleophilic attack will occur at the C2 or C3 position. Computational studies can elucidate the factors governing this selectivity, such as the stability of transition states and the distribution of frontier molecular orbitals in the activated aziridinium ion intermediate. researchgate.net

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT) Determine transition state energies for ring-opening.Prediction of regio- and stereoselectivity. researchgate.net
Ab Initio Molecular Dynamics Simulate the dynamic process of aziridinium ion formation. acs.orgElucidation of solvent effects and concerted vs. stepwise mechanisms.
Catalyst-Substrate Docking Model the interaction with novel ligands.Rational design of catalysts with enhanced activity and selectivity.

Integration of this compound into Cascade and Multicomponent Reactions

The high ring strain energy of aziridines (approx. 27 kcal/mol) makes them excellent precursors for cascade and multicomponent reactions (MCRs), where the ring-opening event can trigger a sequence of bond-forming steps. acs.org Integrating this compound into these complex transformations could provide a rapid and atom-economical route to novel molecular architectures.

Future research should explore:

Domino Reactions: A promising strategy involves the palladium-catalyzed ring-opening of the aziridine with a nucleophile that contains another reactive functional group. For example, reaction with a 2-iodophenol could initiate a domino sequence of ring-opening followed by intramolecular C-N or C-O bond formation to build complex heterocyclic systems like benzoxazepines. mdpi.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation. beilstein-journals.org this compound could serve as a key component in novel MCRs. For instance, an acid-catalyzed ring-opening could generate a reactive intermediate that is immediately trapped by two other components in the reaction mixture, potentially leading to highly substituted amine structures in a single step. The Groebke–Blackburn–Bienaymé reaction, an MCR that builds imidazo[1,2-a]pyridines, demonstrates the power of in-situ generated imines, which could potentially be accessed from aziridine precursors. beilstein-journals.org

[n+m] Cycloadditions: The in-situ generation of an azomethine ylide from this compound would create a reactive 1,3-dipole. This dipole could be intercepted by various dipolarophiles in [3+2] cycloaddition reactions to synthesize substituted pyrrolidines. Expanding this concept to other cycloaddition partners could lead to a diverse range of five-, six-, or even seven-membered nitrogen heterocycles. mdpi.com

The primary challenge in this area will be to control the reactivity of the intermediates generated from the initial ring-opening. The reaction conditions must be carefully optimized to ensure that the desired cascade or multicomponent pathway is favored over simple bimolecular reactions or decomposition.

Q & A

Basic Question: What are the common synthetic routes for cis-1,2,3-triphenylaziridine, and what challenges arise in optimizing yield and purity?

Methodological Answer:
The synthesis of cis-1,2,3-triphenylaziridine often involves thermal or photochemical methods. For example, thermal reactions of nitrene precursors (e.g., azides) with alkenes or alkynes can yield aziridines, but low efficiency is a persistent issue. Evidence from JOC (1976) highlights that thermal decomposition of phenyl azide derivatives in the presence of alkenes produces cis-1,2,3-triphenylaziridine in <1% yield, with azobenzene as a major byproduct due to competing dimerization pathways . To address this, photochemical or electrochemical methods under flow conditions (e.g., using cyclohexyl or phenyl substrates) have been optimized to improve regioselectivity and reduce polymerization side reactions . Key challenges include controlling stereochemistry, suppressing azobenzene formation, and isolating the product from polymeric residues. Column chromatography with polar supports (e.g., silica gel) and NMR-based yield monitoring are critical for purification .

Basic Question: How does this compound behave under hydrogenation conditions, and what mechanistic insights explain its reactivity?

Methodological Answer:
Under hydrogen gas (H₂) with B(C₆F₅)₃ catalysis, cis-1,2,3-triphenylaziridine undergoes ring-opening hydrogenation via a two-step mechanism: (1) protonation at the nitrogen atom by H₂ splitting between N and B(C₆F₅)₃, followed by (2) hydride transfer from [HB(C₆F₅)₃]⁻ to a ring carbon, leading to C–N bond cleavage and formation of PhCH₂CH(Ph)NHPh . In contrast, transfer hydrogenation (e.g., using ammonium hydridoborates) bypasses direct protonation of the aziridine, instead generating hydride-proton pairs from the solvent, which selectively reduce the ring without requiring pre-protonation . NMR studies (e.g., ¹H and ¹³C) are essential to track diastereomer formation and confirm reaction pathways .

Advanced Question: What experimental strategies resolve contradictions in reported yields for this compound synthesis?

Methodological Answer:
Discrepancies in yields arise from competing reaction pathways (e.g., nitrene dimerization vs. cycloaddition) and thermal instability of intermediates. For example, Huisgen et al. observed that extended heating (60 hours at 100°C) decomposes cis-1,2,3-triphenylaziridine, whereas shorter reaction times favor azobenzene formation . To mitigate this, modern approaches use flow chemistry with precise temperature control (e.g., 24-hour reactions at 100°C in photochemical reactors) to stabilize intermediates and achieve >95% conversion . Kinetic studies using stopped-flow NMR or IR spectroscopy can identify rate-limiting steps, while computational modeling (DFT) predicts favorable pathways for optimizing reaction conditions .

Advanced Question: How does this compound participate in [3+2] cycloadditions, and what stereoelectronic factors govern regioselectivity?

Methodological Answer:
The aziridine ring acts as a dipolarophile in reactions with electron-deficient dipoles (e.g., maleic anhydride or acetylenedicarboxylates). For example, Heine et al. demonstrated that the strained three-membered ring undergoes regiospecific cycloaddition with diethyl acetylenedicarboxylate, yielding 1,4-substituted triazoles via a copper(I)-catalyzed mechanism . Stereoelectronic effects, such as the orientation of phenyl substituents and nitrogen lone-pair delocalization, dictate regioselectivity. Solid-phase synthesis with polar supports (e.g., Merrifield resin) further enhances stereochemical control by restricting conformational mobility .

Advanced Question: What role does this compound play in studying non-transition-metal-catalyzed hydrogenation?

Methodological Answer:
c-1,2,3-Triphenylaziridine serves as a model substrate for exploring metal-free hydrogenation catalysts like B(C₆F₅)₃. In such systems, the aziridine’s low basicity allows selective protonation at the boron center, enabling hydride transfer without requiring transition metals . Mechanistic studies using ¹¹B NMR and isotopic labeling (e.g., D₂) reveal that the catalyst stabilizes key intermediates (e.g., [HB(C₆F₅)₃]⁻), which are critical for C–N bond activation . This system contrasts with transition-metal catalysts, where π-backbonding facilitates substrate activation, highlighting the unique role of Lewis acid/base pairs in metal-free hydrogenation .

Advanced Question: How can computational methods predict the stability and reactivity of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ring strain (≈24 kcal/mol) and frontier molecular orbitals (HOMO/LUMO) of cis-1,2,3-triphenylaziridine, predicting its susceptibility to nucleophilic attack or ring-opening . For example, the HOMO localizes on the nitrogen lone pair, making it prone to electrophilic protonation, while the LUMO resides on the C–N σ* orbital, enabling hydride transfer. Molecular dynamics simulations further assess steric effects of phenyl substituents on reaction trajectories, aiding in the design of derivatives with tailored reactivity .

Advanced Question: What analytical techniques are most effective for characterizing this compound and its reaction intermediates?

Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C, ¹¹B) is indispensable for tracking reaction progress and identifying intermediates. For example, ¹H NMR can distinguish between cis and trans isomers via coupling constants (e.g., J = 2–4 Hz for cis protons), while ¹¹B NMR detects boron-containing intermediates in catalytic cycles . Mass spectrometry (HRMS-ESI) confirms molecular ions, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . For unstable intermediates, low-temperature NMR (−40°C) or in-situ IR spectroscopy monitors transient species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.